6-Chloropiperonyl alcohol

Catalog No.
S2908957
CAS No.
2591-25-5
M.F
C8H7ClO3
M. Wt
186.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropiperonyl alcohol

CAS Number

2591-25-5

Product Name

6-Chloropiperonyl alcohol

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)methanol

Molecular Formula

C8H7ClO3

Molecular Weight

186.59

InChI

InChI=1S/C8H7ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2

InChI Key

ADHYYNHCXPPVHQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)CO)Cl

solubility

not available

6-Chloropiperonyl alcohol is a chemical compound that belongs to the class of chlorinated organic compounds. Its molecular formula is C10H11ClO, and it features a piperonyl structure with a chlorine atom substituted at the 6-position of the piperonyl moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of alcohols and chlorinated compounds. Key reactions include:

  • Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone. For example, using palladium catalysts under aerobic conditions can convert alcohols into carbonyl compounds .
  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, replacing the chlorine with other nucleophiles such as amines or thiols.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are important in various applications including fragrances and pharmaceuticals.

Various methods have been reported for synthesizing 6-Chloropiperonyl alcohol:

  • Chlorination of Piperonal: One common method involves the chlorination of piperonal using chlorine gas or chlorinating agents under controlled conditions to introduce the chlorine atom at the 6-position.
  • Reduction of Chloropiperonyl Compounds: Another approach is the reduction of corresponding chloropiperonyl ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Catalytic Methods: Recent studies have explored catalytic methods that involve oxidation processes to yield chlorinated derivatives from simpler precursors .

PiperonalHighMild psychoactive effectsFragrance, flavoring3,4-MethylenedioxymethamphetamineModerateStrong psychoactive effectsRecreational drugChlorpyrifosModerateInsecticidalAgricultural pesticideDieldrinModerateInsecticidalFormerly used pesticide

Uniqueness of 6-Chloropiperonyl Alcohol

6-Chloropiperonyl alcohol is unique due to its specific chlorination pattern and its dual role as both an insecticide and a potential pharmaceutical intermediate. This versatility sets it apart from other similar compounds that may not possess both properties simultaneously.

Interaction studies of 6-Chloropiperonyl alcohol primarily focus on its pharmacological effects and potential interactions with biological systems. Research indicates that it may interact with neurotransmitter systems similar to other piperonyl derivatives, although detailed interaction profiles are still under investigation. Studies on related compounds suggest that chlorinated analogs may exhibit varying degrees of toxicity and bioactivity depending on their structural modifications .

Molecular Architecture and Functional Group Analysis

6-Chloropiperonyl alcohol features a 1,3-benzodioxole core with a chlorine substituent at the 6-position and a hydroxymethyl (-CH₂OH) group at the 5-position. Key structural elements include:

  • Aromatic ring: A benzene ring fused to a 1,3-dioxole moiety, forming a bicyclic structure.
  • Substituents:
    • Chlorine atom (electron-withdrawing) at position 6.
    • Hydroxymethyl group (electron-donating) at position 5.
  • Stereochemistry: The dioxole ring adopts a nonplanar conformation due to steric and electronic interactions between the oxygen atoms and substituents.

The molecular weight is 186.59 g/mol, with a melting point of 67.0–73.0°C.

Table 1: Key Structural Comparisons

Property6-Chloropiperonyl AlcoholPiperonyl Alcohol (C₈H₈O₃)
Molecular FormulaC₈H₇ClO₃C₈H₈O₃
Chlorine SubstituentPresent (6-position)Absent
Hydroxymethyl Group5-position5-position
Molecular Weight186.59 g/mol152.15 g/mol

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for 6-chloropiperonyl alcohol is limited, structural insights can be inferred from related benzodioxole derivatives:

  • Crystal packing: Likely involves hydrogen bonding between the hydroxymethyl group and oxygen atoms of adjacent molecules.
  • Conformational flexibility: The dioxole ring may adopt a twisted conformation to minimize steric strain, as observed in analogous systems.
  • Thermal stability: The melting point range (67–73°C) suggests moderate intermolecular interactions, consistent with polar functional groups.

Key Observations:

  • Electronic effects: The chlorine substituent increases electron deficiency at the aromatic ring, influencing reactivity.
  • Comparative analysis: Piperonyl alcohol (CAS 495-76-1) lacks the chlorine atom, resulting in higher electron density and distinct solubility profiles.

Comparative Electronic Structure Analysis

Density functional theory (DFT) studies on piperonyl derivatives reveal significant electronic differences:

  • HOMO-LUMO gaps:
    • Piperonyl alcohol: Lower HOMO-LUMO gap due to electron-rich aromatic system.
    • 6-Chloropiperonyl alcohol: Increased gap due to chlorine’s electron-withdrawing effect, stabilizing the HOMO and LUMO.
  • Electron density distribution:
    • The chlorine atom at position 6 induces partial positive charge on adjacent carbons, directing electrophilic substitution reactions.
    • The hydroxymethyl group contributes to hydrogen bonding, enhancing solubility in polar solvents.

Table 2: Computational Insights

Property6-Chloropiperonyl AlcoholPiperonyl Alcohol
HOMO Energy (eV)-5.2 (approx.)-4.8
LUMO Energy (eV)-1.5 (approx.)-1.0
Dipole Moment (Debye)Higher (Cl influence)Lower

Classical Synthesis from Piperonal Precursors

The classical synthesis of 6-chloropiperonyl alcohol from piperonal precursors represents one of the most established routes to this halogenated benzodioxol derivative [2]. The transformation typically involves a two-step process: initial chlorination of the benzodioxol ring system followed by reduction of the aldehyde functionality to the corresponding alcohol [13].

Chloromethylation and Hydride Reduction Pathway

A well-documented synthetic approach involves the chloromethylation of piperonyl cyclonene with formaldehyde and hydrochloric acid in the presence of trimethyldodecane ammonium bromide as a phase transfer catalyst [1] [13]. This methodology produces 6-chloropiperonyl chloride as an intermediate, which can subsequently be converted to the target alcohol through hydride reduction protocols [13].

The optimized reaction conditions for this transformation are summarized in the following table:

ParameterOptimal ConditionsYield
Temperature60°C85-90%
Reaction Time12 hours-
Catalyst Loading0.5-1.0 wt%-
Solvent SystemTrichloromethane/tetrachloromethane-

Diisobutylaluminium Hydride Reduction Protocol

The reduction of piperonal to piperonyl alcohol using diisobutylaluminium hydride represents a highly selective transformation that has been adapted for chlorinated substrates [2] . This method involves dissolution of piperonal in dichloromethane at -78°C, followed by addition of 1M diisobutylaluminium hydride solution [2]. The reaction proceeds for 90 minutes under cryogenic conditions before quenching with methanol at room temperature [2].

Nuclear magnetic resonance analysis confirms product formation through characteristic signals at δ 4.58 ppm for the hydroxymethyl group and δ 5.95 ppm for the methylenedioxy bridge [2]. The selectivity of diisobutylaluminium hydride for aldehydes over ester or ether functionalities makes this reagent particularly suitable for benzodioxol transformations [19].

Alternative Hydride Reduction Systems

Sodium borohydride has been investigated as an alternative reducing agent for halogenated benzodioxol aldehydes, though with variable success rates [20]. The reduction of benzophenone with sodium borohydride in isopropyl alcohol demonstrates the general applicability of this reducing system to aromatic carbonyl compounds [20]. However, the electron-rich nature of the benzodioxol system can lead to over-reduction or competing side reactions when using sodium borohydride .

Catalytic Reduction Approaches for Chlorinated Benzodioxol Systems

Palladium-Catalyzed Hydrogenation Methods

Catalytic hydrogenation of chlorinated benzodioxol systems presents unique challenges due to the potential for dehalogenation during the reduction process [21] [22]. Palladium on charcoal has been successfully employed for the selective reduction of nitrostyrene derivatives containing methylenedioxybenzene moieties [21]. The reaction conditions typically involve 10% palladium on charcoal in methanol with aqueous hydrochloric acid at room temperature under hydrogen atmosphere [21].

The following table presents optimized conditions for palladium-catalyzed reductions:

Substrate TypeCatalyst LoadingPressureTemperatureYield
Nitrostyrenes10% Pd/C1 atm H₂0°C71%
Aromatic Aldehydes5% Pd/C1 atm H₂Room temperature65-67%

Ruthenium-Catalyzed Selective Hydrogenation

Recent advances in ruthenium-catalyzed hydrogenation have demonstrated exceptional carbocycle selectivity for fused heteroarenes [10]. The ruthenium complex of chiral spiroketal-based diphosphine catalysts achieves carbocycle-selective hydrogenation with minimal heteroaryl ring reduction [10]. This methodology shows particular promise for benzodioxol systems where preservation of the methylenedioxy bridge is critical [10].

Zirconocene and Photoredox Catalysis

An innovative approach involves the use of zirconocene and photoredox catalysis for the reductive homocoupling of benzyl chlorides [8]. This cooperative catalytic system promotes carbon-chlorine bond cleavage under mild conditions through halogen atom transfer mechanisms [8]. The strong zirconium-chlorine bond formation (127 kcal/mol) facilitates challenging carbon-chlorine bond cleavage in benzyl chloride substrates [8].

Green Chemistry Methodologies in Halogenated Benzodioxol Synthesis

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for benzodioxol derivative preparation [25] [28]. The enhanced reaction rates achievable through microwave irradiation can accelerate transformations by up to 1000-fold compared to conventional heating methods [25]. For benzodioxol synthesis, microwave irradiation of catechol with benzoic acid derivatives in the presence of polyphosphoric acid as catalyst achieves efficient cyclization under solvent-free conditions [28].

The microwave-assisted synthesis of 1,3-benzodioxole derivatives demonstrates several advantages:

ParameterConventional MethodMicrowave Method
Reaction Time2-6 hours2-15 minutes
Temperature150-200°C80-120°C
Yield45-70%85-95%
Solvent RequirementsHighMinimal/None

Flow Chemistry Applications

Continuous flow synthesis provides enhanced safety and scalability for benzodioxol synthesis [23] [24]. The implementation of oxygen-flow chemistry intensification fortifies sustainability principles through catalyst regeneration and reduced manganese leaching [24]. Life cycle assessment studies demonstrate that flow chemistry approaches reduce carbon emissions by 85% compared to batch processes [24].

The flow synthesis of benzotriazinone derivatives using visible light photochemistry operates at ambient temperature with violet light (420 nm) irradiation [23]. This methodology eliminates the need for harsh acids and toxic reagents traditionally required for benzodioxol synthesis [23].

Biocatalytic Approaches

Enzymatic oxidation using aryl-alcohol oxidases represents a sustainable alternative for benzodioxol derivative synthesis [29] [30]. The aryl-alcohol oxidase from Pleurotus eryngii demonstrates exceptional stability in organic solvents up to 30% volume fraction and tolerance to hydrogen peroxide concentrations up to 500 millimolar [30]. Optimization studies achieved product titers of 245 millimolar within 3 hours with space-time yields of 9.5 grams per liter per hour [29] [30].

Solvent-Free Methodologies

Base-catalyzed, solvent-free synthesis protocols have been developed for rigid benzodioxol architectures [26]. The autocondensation and cross-condensation of fluorinated ortho-aminophenones proceeds under solvent-free conditions with tetramethylguanidine catalysis [26]. These reactions achieve 93-95% yields on multi-gram scales without formation of competing imine or cyclic bisimine byproducts [26].

Green Halogenation Strategies

Environmentally benign halogenation protocols utilize indole-catalyzed position-selective halogenation in non-chlorinated solvents [11]. This methodology addresses the conventional reliance on electrophilic halogenation reactions in chlorinated solvents under harsh conditions [11]. The indole-catalytic protocol demonstrates particular suitability for thioarene substrates that readily undergo oxidative side reactions under traditional halogenation conditions [11].

XLogP3

1.5

Wikipedia

(6-chloro-1,3-benzodioxol-5-yl)methanol

Dates

Last modified: 08-17-2023

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